2-Methylamino-cyclohexanol
Overview
Description
2-Methylamino-cyclohexanol is an organic compound with the molecular formula C7H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methylamino-cyclohexanol involves the reaction of cyclohexene oxide with aqueous methylamine. The process typically requires the addition of cyclohexene oxide to a 25% solution of aqueous methylamine with stirring and cooling over a period of one hour. The temperature of the mixture can reach up to 46°C during this time .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylamino-cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexylamines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylamine.
Substitution: Various N-substituted cyclohexylamines.
Scientific Research Applications
2-Methylamino-cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-Methylamino-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
Cyclohexanone: The oxidized form of cyclohexanol, containing a ketone group.
Cyclohexylamine: The reduced form of cyclohexanol, containing an amino group.
Uniqueness of 2-Methylamino-cyclohexanol: this compound is unique due to its chiral nature and the presence of both hydroxyl and amino groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the pharmaceutical industry .
Properties
IUPAC Name |
2-(methylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGAVODIXBHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902924 | |
Record name | NoName_3500 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20431-81-6 | |
Record name | 20431-81-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of 2-methylamino-cyclohexanol derivatives impact their use as ligands in rhodium-based hydrogenation catalysts?
A1: The research demonstrates that the chirality of this compound derivatives plays a crucial role in their effectiveness as ligands for enantioselective hydrogenation catalysts. The study synthesized O.N-bis(diphenylphosphino) derivatives (PONP) from enantiomerically pure trans- and cis-2-methylamino-cyclohexanol. These PONP ligands, when coordinated to rhodium(I), formed catalysts that exhibited significant enantioselectivity in the hydrogenation of dehydro-α-acylamino acids, achieving enantiomeric excesses (ee) of up to 97% []. This highlights how the specific spatial arrangement of the chiral centers in the PONP ligands derived from this compound dictates the stereochemical outcome of the hydrogenation reaction, favoring the formation of one enantiomer over the other.
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